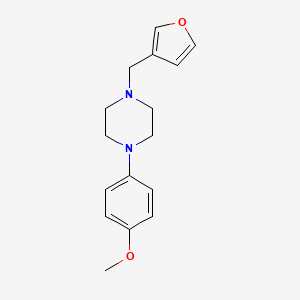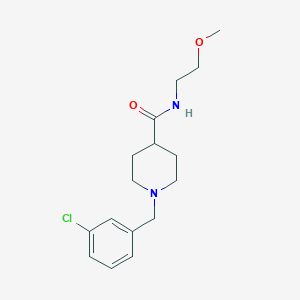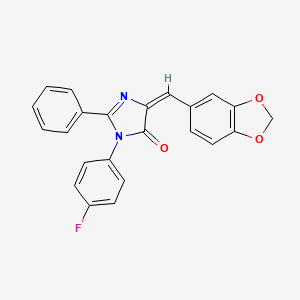![molecular formula C23H21ClN2O3 B5183686 2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly known as BAY 43-9006 and is a multi-kinase inhibitor that has been found to be effective against various types of cancers.
Mecanismo De Acción
BAY 43-9006 exerts its anti-tumor effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. This compound inhibits the activity of Raf kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway that is frequently dysregulated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
BAY 43-9006 has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BAY 43-9006 has also been found to inhibit angiogenesis by reducing the production of pro-angiogenic factors such as VEGF. In addition, BAY 43-9006 has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 43-9006 has several advantages for lab experiments. This compound has been extensively studied and has a well-established mechanism of action, making it a valuable tool for researchers studying cancer biology and angiogenesis. BAY 43-9006 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, there are some limitations to the use of BAY 43-9006 in lab experiments. This compound has been found to exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, the use of BAY 43-9006 in animal studies can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for the study of BAY 43-9006. One potential direction is the development of new analogs of BAY 43-9006 that exhibit improved potency and selectivity. Another direction is the investigation of the role of BAY 43-9006 in the tumor microenvironment, including its effects on immune cells and stromal cells. Finally, the use of BAY 43-9006 in combination with other anti-cancer agents is an area of active research, with the goal of improving the efficacy of cancer treatment.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves a multi-step process that starts with the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. This intermediate is then reacted with 3-amino-4-chlorobenzonitrile to form 3-[(4-propoxybenzoyl)amino]-4-chlorobenzonitrile. The final step involves the reaction of this intermediate with 3-aminophenylboronic acid to form 2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. This compound has been found to exhibit anti-tumor activity by inhibiting multiple kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). BAY 43-9006 has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Propiedades
IUPAC Name |
2-chloro-N-[3-[(4-propoxybenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-14-29-19-12-10-16(11-13-19)22(27)25-17-6-5-7-18(15-17)26-23(28)20-8-3-4-9-21(20)24/h3-13,15H,2,14H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHOFVOCEVIEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)
![2,4-dichloro-1-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5183605.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)


![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)

![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)


![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)